molecular formula C32H38N4 B3117108 Tetrapropylporphin CAS No. 22112-75-0

Tetrapropylporphin

Cat. No.: B3117108
CAS No.: 22112-75-0
M. Wt: 478.7 g/mol
InChI Key: JNYYHJHABCSFID-UHFFFAOYSA-N
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Description

Tetrapropylporphin is a type of porphyrin, a class of heterocyclic macrocycle organic compounds composed of four modified pyrrole subunits interconnected at their carbon atoms via methine bridges. Porphyrins are known for their role in vital biological processes, such as oxygen transport and photosynthesis. This compound, specifically, is a synthetic derivative of porphyrin with four propyl groups attached to the macrocycle, which alters its chemical and physical properties.

Preparation Methods

Tetrapropylporphin can be synthesized through various methods. One common approach involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The Adler method, which uses propionic acid as the solvent and catalyst, is often employed for the synthesis of porphyrins. In this method, pyrrole and an appropriate aldehyde are refluxed in propionic acid, leading to the formation of the porphyrin macrocycle . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

Tetrapropylporphin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of porphyrin dications, while reduction can yield porphyrin monocations . Substitution reactions can introduce different functional groups into the porphyrin macrocycle, further modifying its properties.

Scientific Research Applications

Tetrapropylporphin has numerous applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of porphyrins. In biology and medicine, this compound and its derivatives are investigated for their potential use in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light irradiation makes it a promising photosensitizer for PDT . Additionally, this compound is used in the development of biosensors and diagnostic tools due to its unique optical and electronic properties .

Mechanism of Action

The mechanism of action of tetrapropylporphin in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon exposure to light. When this compound is irradiated with light of a specific wavelength, it absorbs the energy and transitions to an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can then induce cell damage and apoptosis, making this compound an effective photosensitizer for cancer treatment .

Comparison with Similar Compounds

Tetrapropylporphin is similar to other porphyrin derivatives, such as tetraphenylporphyrin and octaethylporphyrin. the presence of propyl groups in this compound imparts unique chemical and physical properties. For instance, this compound exhibits different solubility and electronic characteristics compared to tetraphenylporphyrin and octaethylporphyrin . These differences make this compound suitable for specific applications where other porphyrins may not be as effective.

Similar compounds include:

  • Tetraphenylporphyrin
  • Octaethylporphyrin
  • Tetrapyridylporphyrin

Each of these compounds has its own set of properties and applications, but this compound stands out due to its unique structural modifications and resulting characteristics.

Properties

IUPAC Name

5,10,15,20-tetrapropyl-21,22-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4/c1-5-9-21-25-13-15-27(33-25)22(10-6-2)29-17-19-31(35-29)24(12-8-4)32-20-18-30(36-32)23(11-7-3)28-16-14-26(21)34-28/h13-20,33-34H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYHJHABCSFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)CCC)CCC)CCC)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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